molecular formula C12H18ClNO3 B1473639 [3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride CAS No. 610319-10-3

[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride

Cat. No. B1473639
M. Wt: 259.73 g/mol
InChI Key: OENCQXBKAJNQIY-UHFFFAOYSA-N
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Description

[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride is a chemical compound with the following properties:



  • Chemical Name : [3-(3-amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride

  • CAS Number : 610319-10-3

  • Molecular Formula : C₁₂H₁₇NO₃·ClH

  • Molecular Weight : 259.733 g/mol

  • EINECS Number : Not specified

  • HS Code : Not specified



Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically an amine and an acid, followed by esterification. Detailed synthetic pathways and conditions would require further investigation of relevant literature.



Molecular Structure Analysis

The molecular structure of [3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride consists of a phenyl ring attached to an amino-propoxy group, which in turn is linked to an acetic acid methyl ester moiety. The hydrochloride salt forms due to protonation of the amino group.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, esterification, and acid-base reactions. These reactions can impact its stability, reactivity, and pharmacological properties.



Physical And Chemical Properties Analysis


  • Physical State : Solid (crystalline or powder form)

  • Color : Varies (depending on purity)

  • Solubility : Soluble in polar solvents (e.g., water, methanol)

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Density : Not specified


Safety And Hazards


  • Toxicity : Assessments of toxicity are essential. Consult relevant safety data sheets and literature.

  • Handling Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

  • Storage : Store in a cool, dry place away from incompatible materials.

  • Disposal : Follow proper disposal guidelines for hazardous chemicals.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Structural Modifications : Explore derivatives for improved properties.

  • Formulation : Develop suitable dosage forms.


Remember that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications1.


properties

IUPAC Name

methyl 2-[3-(3-aminopropoxy)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-12(14)9-10-4-2-5-11(8-10)16-7-3-6-13;/h2,4-5,8H,3,6-7,9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCQXBKAJNQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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